3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]-N-propan-2-ylpropanamide
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Overview
Description
3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]-N-propan-2-ylpropanamide is a complex organic compound with a unique structure that includes a phthalazinone core and a substituted amide group
Preparation Methods
The synthesis of 3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]-N-propan-2-ylpropanamide typically involves multiple steps. One common synthetic route starts with the preparation of the phthalazinone core, followed by the introduction of the 4-methylphenyl group and the propanamide moiety. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and advanced purification techniques .
Chemical Reactions Analysis
3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]-N-propan-2-ylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations
Scientific Research Applications
3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]-N-propan-2-ylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases where its structural features may offer specific advantages.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of 3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]-N-propan-2-ylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interaction with cellular proteins .
Comparison with Similar Compounds
When compared to similar compounds, 3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]-N-propan-2-ylpropanamide stands out due to its unique combination of a phthalazinone core and a substituted amide group. Similar compounds include:
4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid: Known for its reactivity towards nucleophiles and potential biological activities.
(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one: Noted for its antifungal properties and use in medicinal chemistry
Properties
CAS No. |
843627-01-0 |
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Molecular Formula |
C21H23N3O2 |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C21H23N3O2/c1-14(2)22-19(25)12-13-24-21(26)18-7-5-4-6-17(18)20(23-24)16-10-8-15(3)9-11-16/h4-11,14H,12-13H2,1-3H3,(H,22,25) |
InChI Key |
HIJHUTOVLYFUJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CCC(=O)NC(C)C |
solubility |
13.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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